molecular formula C22H23ClN6O3S B11200073 1-(6-{[(3-Chlorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-cyclopropylpiperidine-4-carboxamide

1-(6-{[(3-Chlorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B11200073
M. Wt: 487.0 g/mol
InChI Key: HDYMBYWISJKXTP-UHFFFAOYSA-N
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Description

1-(6-{[(3-Chlorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structural features, which include a thiazolo[4,5-D]pyrimidine core, a 3-chlorophenyl group, and a cyclopropylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{[(3-Chlorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-cyclopropylpiperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thiazolo[4,5-D]pyrimidine core, followed by the introduction of the 3-chlorophenyl group and the cyclopropylpiperidine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-{[(3-Chlorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-cyclopropylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(6-{[(3-Chlorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-cyclopropylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-{[(3-Chlorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(3-Chlorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • (2R)-N-benzyl-1-[6-methyl-5-(oxan-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide

Uniqueness

1-(6-{[(3-Chlorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-cyclopropylpiperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolo[4,5-D]pyrimidine core, 3-chlorophenyl group, and cyclopropylpiperidine moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H23ClN6O3S

Molecular Weight

487.0 g/mol

IUPAC Name

1-[6-[2-(3-chloroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O3S/c23-14-2-1-3-16(10-14)25-17(30)11-29-12-24-19-18(21(29)32)33-22(27-19)28-8-6-13(7-9-28)20(31)26-15-4-5-15/h1-3,10,12-13,15H,4-9,11H2,(H,25,30)(H,26,31)

InChI Key

HDYMBYWISJKXTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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